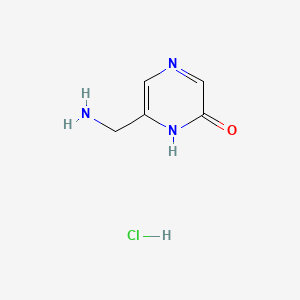
6-(Aminomethyl)pyrazin-2-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)pyrazin-2-olhydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of an aminomethyl group attached to the pyrazine ring, along with a hydroxyl group at the second position. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)pyrazin-2-olhydrochloride typically involves the reaction of pyrazine derivatives with aminomethylating agents. One common method includes the use of formaldehyde and ammonium chloride in the presence of a catalyst to introduce the aminomethyl group onto the pyrazine ring. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 6-(Aminomethyl)pyrazin-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinones, while reduction can produce aminopyrazines.
科学的研究の応用
6-(Aminomethyl)pyrazin-2-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(Aminomethyl)pyrazin-2-olhydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in redox reactions, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- 6-(Aminomethyl)pyridin-2-olhydrochloride
- 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-olhydrochloride
- 6-(Aminomethyl)pyrimidin-2-olhydrochloride
Comparison: Compared to these similar compounds, 6-(Aminomethyl)pyrazin-2-olhydrochloride is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and hydroxyl groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
特性
分子式 |
C5H8ClN3O |
|---|---|
分子量 |
161.59 g/mol |
IUPAC名 |
6-(aminomethyl)-1H-pyrazin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c6-1-4-2-7-3-5(9)8-4;/h2-3H,1,6H2,(H,8,9);1H |
InChIキー |
JQMKHAWGBOWWHL-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)C=N1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


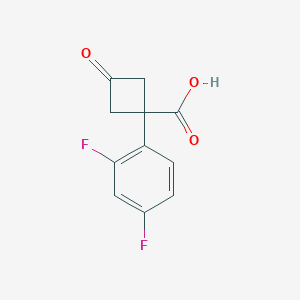
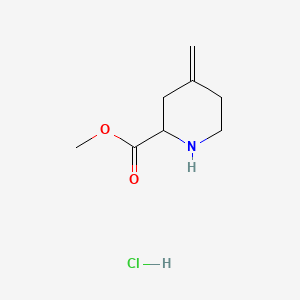
![N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B13474498.png)

![(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13474506.png)
![Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B13474509.png)
![Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13474511.png)

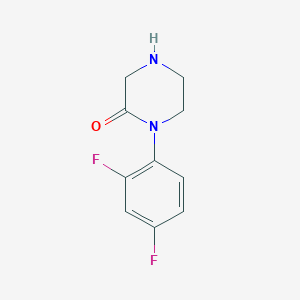
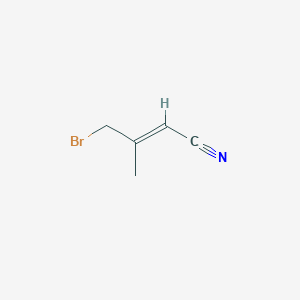


![2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B13474538.png)

